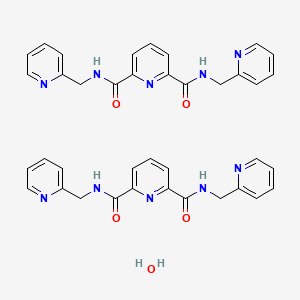
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is a complex organic compound that belongs to the family of pyridine carboxamide ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate typically involves the condensation of pyridine-2,6-dicarboxylic acid with pyridine-2-ylmethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine carboxamides .
科学的研究の応用
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal ions, making them useful in various catalytic and biochemical processes .
類似化合物との比較
N,N’-bis(pyridin-2-ylmethyl)propanediamide: Similar structure but with a propanediamide backbone.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of pyridine.
2,6-bis(pyridine-2-carboxamido)pyridine: Similar structure but with different substituents.
Uniqueness: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is unique due to its specific arrangement of pyridine rings and carboxamide groups, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and catalysis .
特性
CAS番号 |
486633-07-2 |
|---|---|
分子式 |
C38H36N10O5 |
分子量 |
712.8 g/mol |
IUPAC名 |
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate |
InChI |
InChI=1S/2C19H17N5O2.H2O/c2*25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15;/h2*1-11H,12-13H2,(H,22,25)(H,23,26);1H2 |
InChIキー |
AGPMVKATFVYZGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


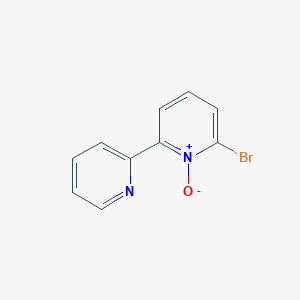
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
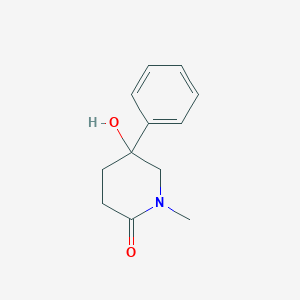
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
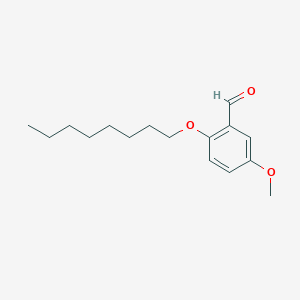
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
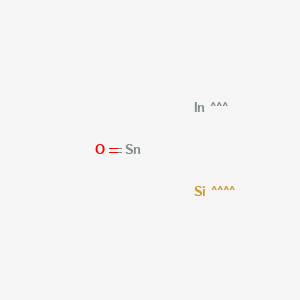
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
